molecular formula C15H33NSn B018251 E-3-(Tributylstannyl)-2-propen-1-amine CAS No. 202115-92-2

E-3-(Tributylstannyl)-2-propen-1-amine

Cat. No. B018251
M. Wt: 346.1 g/mol
InChI Key: XBVNSAUITMDMLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of E-3-(Tributylstannyl)-2-propen-1-amine and its derivatives often involves palladium-catalyzed cross-coupling reactions, which are a cornerstone of organotin chemistry. Bellina et al. (1994) discussed the preparation of 2-tributylstannyl-1-alkenes, highlighting the utility of ethyl propynoate as a precursor for generating a variety of organotin compounds, including those containing the E-3-(tributylstannyl)-2-propen-1-amine moiety (Bellina, Carpita, Santis, & Rossi, 1994). This process underscores the versatility of organotin intermediates in synthesizing complex organic structures.

Molecular Structure Analysis

The molecular structure of organotin compounds, including E-3-(Tributylstannyl)-2-propen-1-amine, is characterized by the Sn-C bond, which significantly influences their reactivity and application in organic synthesis. The molecular geometry and electronic configuration of these compounds are pivotal for their participation in various chemical reactions. Research by Appel et al. (1996) on tris(trialkylstannyl)amines sheds light on the planarity and electronic distribution within the Sn3N skeleton, contributing to the understanding of the structural aspects of organotin compounds (Appel, Kober, Neumann, Nöth, Schmidt, & Storch, 1996).

Chemical Reactions and Properties

E-3-(Tributylstannyl)-2-propen-1-amine is a versatile reagent in organic synthesis, participating in numerous chemical reactions, including but not limited to, palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are central to constructing complex organic molecules. For instance, Kobayashi (1998) demonstrated the use of allyltributylstannane in three-component reactions involving aldehydes and amines, facilitating the synthesis of homoallylic amines in water, highlighting the compound's utility in eco-friendly synthetic processes (Kobayashi, 1998).

Scientific Research Applications

Synthesis of Alkenes and Enynes

The compound has been utilized in the synthesis of 2-tributylstannyl-1-alkenes, which serve as precursors for a wide range of other compounds. For example, treatment with organocopper species yields compounds in fair to excellent yields, though some limitations exist for specific derivatives like 2-tributylstannyl-1,4-pentadiene and 2,3-bis(tributylstannyl)-1-propene. These reactions have been pivotal in expanding the toolkit available for organic synthesis, particularly in the creation of complex molecular structures with precise configurations (Bellina, Carpita, De Santis, & Rossi, 1994).

Transmetallation and Stereoselective Reactions

The compound has also been involved in transmetallation processes and stereoselective reactions. For instance, the transmetallation of (E)-1-phenyl-3-(tributylstannyl)propene with BuSnCl3 has been described, showcasing its role in the stereoselective (Z)-3-phenyl-2-propenylation and threo-1-phenyl-2-propenylation of aldehydes. This highlights its utility in achieving stereochemical control in synthetic chemistry, which is crucial for the synthesis of biologically active compounds and materials with specific properties (Miyake & Yamamura, 1993).

Material Science Applications

In material science, E-3-(Tributylstannyl)-2-propen-1-amine derivatives have been investigated for their potential in creating new materials. The interfacial exciplex electroluminescence between diamine derivatives with a starburst molecular structure and tris(acetylacetonato)-(mono-phenothroline) thulium is an example of this. The study demonstrated different exciplex emissions depending on the diamine derivatives used, contributing to the development of white electroluminescent devices with specific color coordinates. This has implications for the design and synthesis of new materials for optoelectronic applications (He et al., 2009).

properties

IUPAC Name

(E)-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6N.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2H,3-4H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVNSAUITMDMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-3-(Tributylstannyl)-2-propen-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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